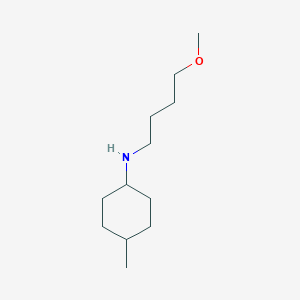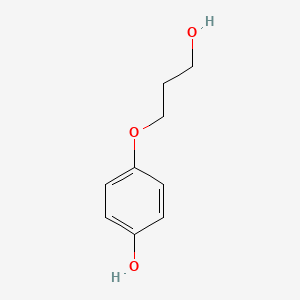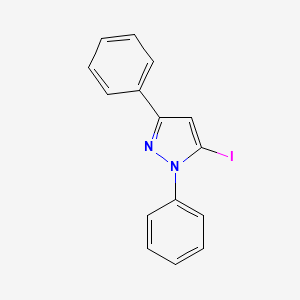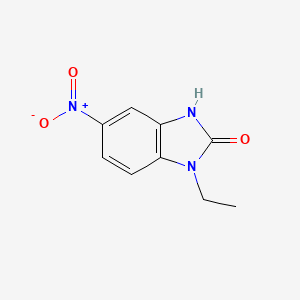
1,3,4-Thiadiazol-2-amine, 5-ethyl-N-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,4-Thiadiazol-2-amine, 5-ethyl-N-methyl- is a heterocyclic compound that belongs to the class of 1,3,4-thiadiazoles
准备方法
Synthetic Routes and Reaction Conditions
1,3,4-Thiadiazol-2-amine, 5-ethyl-N-methyl- can be synthesized through several methods. One common approach involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . Another method includes the reaction of 2-chloro-5-methyl-1,3,4-thiadiazole with methyl hydrazinecarbodithioate or hydrazinecarbothioamide . These reactions typically require specific conditions such as the use of solvents like ethanol and the presence of catalysts like triethylamine .
Industrial Production Methods
Industrial production of 1,3,4-thiadiazol-2-amine, 5-ethyl-N-methyl- often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
1,3,4-Thiadiazol-2-amine, 5-ethyl-N-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides . Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiadiazoles .
科学研究应用
1,3,4-Thiadiazol-2-amine, 5-ethyl-N-methyl- has a wide range of scientific research applications:
作用机制
The mechanism of action of 1,3,4-thiadiazol-2-amine, 5-ethyl-N-methyl- involves its interaction with specific molecular targets and pathways. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interfere with cellular processes such as DNA replication and protein synthesis, leading to antimicrobial and anticancer effects .
相似化合物的比较
Similar Compounds
2-Amino-5-methyl-1,3,4-thiadiazole: Similar in structure but with different substituents, leading to variations in biological activity.
2-Amino-1,3,4-oxadiazole: Another heterocyclic compound with similar properties but different reactivity and applications.
Uniqueness
1,3,4-Thiadiazol-2-amine, 5-ethyl-N-methyl- is unique due to its specific substituents, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry .
属性
分子式 |
C5H9N3S |
|---|---|
分子量 |
143.21 g/mol |
IUPAC 名称 |
5-ethyl-N-methyl-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C5H9N3S/c1-3-4-7-8-5(6-2)9-4/h3H2,1-2H3,(H,6,8) |
InChI 键 |
FDTMSJCOZMGBFH-UHFFFAOYSA-N |
规范 SMILES |
CCC1=NN=C(S1)NC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[(R)-Tol-Binap RuCl benzene]Cl](/img/structure/B12091059.png)




![tert-Butyl (1R,5R,6R)-6-hydroxy-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B12091088.png)

![Tert-butyl 6-amino-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B12091096.png)

![5-bromo-3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-2-nitropyridine](/img/structure/B12091104.png)

![[2-[3-[Di(propan-2-yl)amino]-1-phenylpropyl]-4-methylphenyl] 2-methylpropanoate](/img/structure/B12091116.png)
